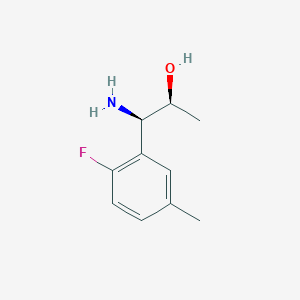
(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL can be achieved through several methods. One common approach involves the asymmetric reduction of a corresponding ketone precursor. For example, the reduction of (2-fluoro-5-methylphenyl)acetone using a chiral catalyst can yield the desired compound with high enantiomeric purity. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, in the presence of a chiral ligand or catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve the reduction of the ketone precursor. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of (1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-one.
Reduction: Formation of (1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: It can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more effective in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(2-bromo-5-methylphenyl)propan-2-OL
Uniqueness
(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and other applications.
Eigenschaften
Molekularformel |
C10H14FNO |
|---|---|
Molekulargewicht |
183.22 g/mol |
IUPAC-Name |
(1R,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |
InChI-Schlüssel |
XZZYIPXGLYJCAX-XVKPBYJWSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)F)[C@H]([C@H](C)O)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















